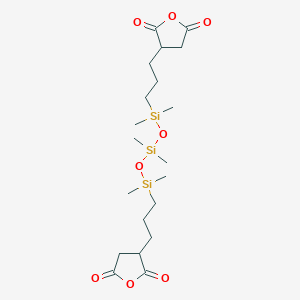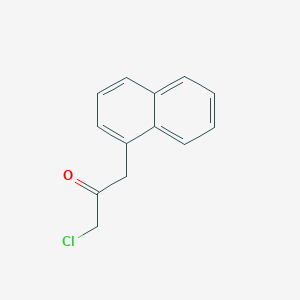
1-(2-Naphthyl)pyrrolidine
Descripción general
Descripción
1-(2-Naphthyl)pyrrolidine (1-NPP) is a heterocyclic compound that belongs to the family of pyrrolidine derivatives. It is widely used in organic synthesis, medicinal chemistry, and as a reagent in biochemical and physiological studies. The compound has been extensively studied for its chemical and biological properties, and its potential applications in drug discovery and development.
Aplicaciones Científicas De Investigación
Formation of New Substitutes in Chemical Reactions
- 1-(2-Naphthyl)pyrrolidine derivatives are involved in the formation of new substituted dibenzoxanthenes, diarylmethane derivatives, and calix[4]resorcinols, serving as key intermediates in complex chemical reactions (Gazizov et al., 2015).
Electrochromic and Fluorescent Applications
- Polymers synthesized from related compounds exhibit stable electrochromic behavior and fluorescence, indicating potential in materials science for applications like sensors and displays (Cihaner & Algi, 2008).
Catalysis in Organic Synthesis
- Derivatives of 1-(2-Naphthyl)pyrrolidine are used in catalyzing asymmetric Michael addition reactions, highlighting their role in enhancing reaction efficiency and selectivity in organic synthesis (Yan-fang, 2008).
Selective Sensing Applications
- Compounds with naphthyl groups derived from 1-(2-Naphthyl)pyrrolidine act as fluorescent probes for detecting specific ions, useful in creating sensors for environmental and biological monitoring (Kumar et al., 2017).
Molecular Structure Analysis
- 1-(2-Naphthyl)pyrrolidine derivatives assist in the structural analysis of organic compounds, as seen in studies involving nuclear magnetic resonance (NMR) spectroscopy for understanding molecular configurations (Saravanan et al., 2013).
Piezoelectric Material Research
- Synthesis of certain derivatives yields materials with noncentrosymmetric structures and piezoelectric properties, indicating potential in the development of novel piezoelectric materials (Zhang et al., 2010).
Propiedades
IUPAC Name |
1-naphthalen-2-ylpyrrolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N/c1-2-6-13-11-14(8-7-12(13)5-1)15-9-3-4-10-15/h1-2,5-8,11H,3-4,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMMLREAOKVIBSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC3=CC=CC=C3C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Naphthyl)pyrrolidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![tert-Butyl 6-oxo-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B6324135.png)






![2-[2-Bromo-4-(trifluoromethoxy)phenyl]-1,3-dioxolane](/img/structure/B6324187.png)
![Ethyl 7-oxo-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridine-3-carboxylate](/img/structure/B6324189.png)

